2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin
Übersicht
Beschreibung
“2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 89792-07-4 . It is used in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” and its derivatives has been accomplished through various methods . For instance, one method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide .
Molecular Structure Analysis
The molecular structure of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” has been analyzed using techniques such as X-ray crystallography and IR spectrophotometry .
Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” have been studied, revealing its interactions with various enzymes and other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-7H-pyrrolo[2,3-d]pyrimidine” include its molecular weight, density, and melting point .
Wissenschaftliche Forschungsanwendungen
Krebs-Immuntherapie
Die Verbindung 2-Methyl-7H-Pyrrolo[2,3-d]pyrimidin wurde als potenter Inhibitor der Hämatopoetischen Vorläuferkinase 1 (HPK1) identifiziert, die vorwiegend in hämatopoetischen Zellen exprimiert wird und als negativer Regulator der T-Zell-Rezeptor (TCR)-Signalgebung wirkt. Die Hemmung von HPK1 kann die T-Zell-Reaktionen verstärken, was es zu einem vielversprechenden therapeutischen Ziel für die Krebs-Immuntherapie macht. Studien haben gezeigt, dass Derivate dieser Verbindung die HPK1-Aktivität hemmen und die IL-2-Sekretion in humanen T-Zell-Leukämie-Jurkat-Zellen verstärken können, was auf mögliche Anwendungen bei der Verbesserung der Immunantwort gegen Krebs hindeutet .
Selektive JAK1-Hemmung
Modifikationen der this compound-Struktur haben zur Entdeckung hochspezifischer Inhibitoren der Janus-Kinase 1 (JAK1) geführt, die für die Signalwege verschiedener Zytokine und Wachstumsfaktoren wichtig sind. Diese Inhibitoren zeigen nanomolare Potenz und haben potenzielle Anwendungen bei der Behandlung von Erkrankungen, bei denen die JAK1-vermittelte Signalgebung dysreguliert ist .
3. Molekulardynamik und Berechnungen der Bindungsfreier Energie Die Bindungsmodi und Hemmmechanismen von kompetitiven Inhibitoren, die auf dem 7H-Pyrrolo[2,3-d]pyrimidin-Gerüst basieren, wurden mithilfe von Molekulardynamiksimulationen und Berechnungen der Bindungsfreier Energie untersucht. Diese Forschung liefert Einblicke in die molekularen Wechselwirkungen und potenziellen Anwendungen dieser Verbindungen bei der Entwicklung effektiverer Inhibitoren für verschiedene Kinasen .
Antivirenmittel
Verbindungen mit der Pyrrolo[2,3-d]pyrimidin-Struktur, einschließlich Derivaten von this compound, wurden auf ihre antiviralen Eigenschaften untersucht. Natürlich vorkommende Nukleoside wie Tubercidin, Toyocamycin und Sangivamycin, die dieses Strukturmotiv teilen, zeigen antivirale Aktivität. Dies deutet darauf hin, dass synthetische Analoga als antivirale Wirkstoffe entwickelt werden könnten .
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine is P21-Activated Kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
2-Methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the PAK4 pathway, which is closely associated with cancer . Overexpression of PAK4 is observed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers . By inhibiting PAK4, the compound can potentially disrupt these pathways and their downstream effects, thereby inhibiting the growth and proliferation of cancer cells.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine are not available, it is known that the compound exhibits potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Result of Action
The molecular and cellular effects of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine’s action include the inhibition of PAK4, leading to the disruption of various signaling pathways associated with cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This can potentially inhibit the growth and proliferation of cancer cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, the compound may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the activity of certain enzymes . For instance, some pyrrolo[2,3-d]pyrimidine-based analogues have been found to inhibit the α-amylase enzyme, which plays a crucial role in the treatment of diabetes .
Cellular Effects
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines . For example, compound 5k, a pyrrolo[2,3-d]pyrimidine derivative, has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the activity of p21-activated kinase 4 (PAK4), a kinase predominantly expressed in hematopoietic cells . These inhibitors have strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in a refrigerator .
Metabolic Pathways
It is known that pyrimidines play a crucial role in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes .
Eigenschaften
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-9-4-6-2-3-8-7(6)10-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNXZAQYYNQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CNC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470227 | |
Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-07-4 | |
Record name | 2-Methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.